[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

Catalog No.
S1960439
CAS No.
84676-89-1
M.F
C43H70O15
M. Wt
827.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3...

CAS Number

84676-89-1

Product Name

[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41+,42-,43+/m0/s1

InChI Key

AYWNHWGQTMCQIV-PENCHUSISA-N

SMILES

CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O

Description

Astragaloside II is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a member of oxolanes, a pentacyclic triterpenoid and a triterpenoid saponin. It is functionally related to a cycloastragenol.
Astragaloside II is a natural product found in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.
See also: Astragalus propinquus root (part of).
  • Brief Description: The compound is a highly complex organic molecule containing multiple sugar units (oxan rings) and a long, fatty acid chain.
  • Origin: Information on the natural origin or synthetic method for this specific compound is currently unavailable in scientific databases like PubChem or SciFinder [, ].
  • Significance: There is no current scientific literature available on this specific molecule, so its significance in research is unknown.

Molecular Structure Analysis

  • Key Features: The structure consists of several key features:
    • Multiple sugar units (oxan rings) linked together, indicating it might be a carbohydrate derivative.
    • A long, fatty acid chain with a likely methyl (CH3) branched group, suggesting hydrophobic properties.
    • Several hydroxyl groups (OH) throughout the molecule, indicating potential for hydrogen bonding and water solubility.

Chemical Reactions Analysis

Due to the lack of specific information on the compound, outlining its synthesis, decomposition, or other reactions isn't possible.

With no known application or biological function, a mechanism of action cannot be determined.

Future Research Directions

If this compound is synthesized for a specific purpose, future research might involve:

  • Determining its origin (natural product or synthetic) and potential biological source.
  • Investigating its physical and chemical properties for potential applications.
  • Exploring its biological activity in different systems.
  • Assessing its safety profile for potential use.

XLogP3

1.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

826.47147152 g/mol

Monoisotopic Mass

826.47147152 g/mol

Heavy Atom Count

58

UNII

0K5J34DHEN

Dates

Modify: 2023-08-16

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